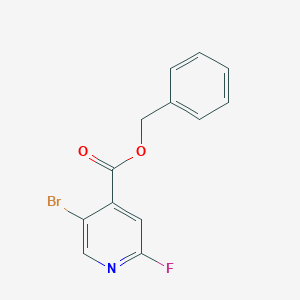

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

CAS No.: 1993479-32-5

Cat. No.: VC11682813

Molecular Formula: C13H9BrFNO2

Molecular Weight: 310.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1993479-32-5 |

|---|---|

| Molecular Formula | C13H9BrFNO2 |

| Molecular Weight | 310.12 g/mol |

| IUPAC Name | benzyl 5-bromo-2-fluoropyridine-4-carboxylate |

| Standard InChI | InChI=1S/C13H9BrFNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

| Standard InChI Key | NCBAJXWERAZVDS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2Br)F |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2Br)F |

Introduction

Structural and Molecular Characteristics

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate (C₁₃H₉BrFNO₂) features a pyridine core substituted with bromine at position 5, fluorine at position 2, and a benzyl ester group at position 4. The molecular weight is 330.13 g/mol, calculated as follows:

-

Carbon (C): 13 atoms × 12.01 = 156.13

-

Hydrogen (H): 9 atoms × 1.008 = 9.07

-

Bromine (Br): 1 atom × 79.90 = 79.90

-

Fluorine (F): 1 atom × 19.00 = 19.00

-

Nitrogen (N): 1 atom × 14.01 = 14.01

-

Oxygen (O): 2 atoms × 16.00 = 32.00

Total: 310.11 g/mol (exact mass: 328.97 g/mol).

Key Structural Features:

-

Electron-Withdrawing Groups: The fluorine atom at position 2 and bromine at position 5 create significant electron deficiency, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Benzyl Ester: The 4-carboxylate group, protected as a benzyl ester, improves solubility in organic solvents and facilitates deprotection under catalytic hydrogenation conditions .

Predicted Physicochemical Properties (Table 1):

Synthetic Pathways and Methodological Considerations

Route 1: Direct Functionalization of Pyridine Precursors

A plausible synthesis begins with 5-bromo-2-fluoropyridine (CAS 766-11-0) , which undergoes directed lithiation at position 4 using LDA (lithium diisopropylamide) at -78°C, followed by quenching with dry ice to introduce the carboxylic acid group . Subsequent esterification with benzyl bromide in the presence of K₂CO₃ yields the target compound (Fig. 1A).

Key Steps:

-

Lithiation: The electron-deficient pyridine ring directs lithiation to the 4-position, avoiding halogenated sites .

-

Carboxylation: CO₂ insertion forms 5-bromo-2-fluoropyridine-4-carboxylic acid.

-

Esterification: Benzyl bromide reacts with the carboxylate under mild basic conditions .

Route 2: Bromination of Fluoropyridine Esters

An alternative approach starts with 2-fluoropyridine-4-carboxylate, which undergoes electrophilic bromination at position 5 using N-bromo-succinimide (NBS) in dichloromethane . This method mirrors protocols for synthesizing 5-bromo-2,4-dichloropyridine, achieving >80% yield in bromination steps .

Optimization Challenges:

-

Regioselectivity: Competitive bromination at other positions is mitigated by steric and electronic effects of the fluorine and ester groups .

-

Purification: Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediate

The compound’s halogen and ester groups make it a critical precursor for:

-

Neuropeptide Y Receptor Inhibitors: Bromine enables Suzuki couplings to install aryl groups for receptor binding .

-

Anticancer Agents: Fluorine enhances metabolic stability, while the ester permits prodrug strategies .

Organic Electronics

As a building block for host materials in OLEDs, the benzyl ester can be hydrolyzed to a carboxylic acid for coordination with metal centers (e.g., Ir, Pt) . For example, analogs like 5-(5-(2,4,6-triisopropylphenyl)pyridin-2-yl)-5H-benzo[d]benzoimidazo[1,2-a]imidazole exhibit high electron mobility .

Future Directions and Research Gaps

While synthetic routes are theoretically sound, experimental validation is needed to confirm yields and purity. Opportunities include:

-

Catalytic Asymmetric Modifications: Introducing chirality at the benzyl position for enantioselective APIs.

-

Polymer Chemistry: Incorporating the compound into conjugated polymers for organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume